molecular formula C21H28NO6P B1668530 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid CAS No. 187608-26-0

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid

Cat. No.: B1668530
CAS No.: 187608-26-0
M. Wt: 421.4 g/mol
InChI Key: AKUSEWDIEMJQBM-BEFAXECRSA-N
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Description

CGP 62349 is a synthetic organic compound known for its role as an antagonist of the gamma-aminobutyric acid type B (GABAB) receptor. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications, particularly in the field of neuroscience .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 62349 involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of specific functional groups necessary for the activity of the compound, such as hydroxyl, amino, or phosphonate groups.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of CGP 62349 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

CGP 62349 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

CGP 62349 exerts its effects by binding to the GABAB receptor, a G-protein-coupled receptor involved in inhibitory neurotransmission. By antagonizing this receptor, CGP 62349 inhibits the receptor’s normal function, which can modulate neuronal excitability and synaptic transmission. This interaction affects various molecular pathways, including the inhibition of adenylate cyclase and modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

    Baclofen: A GABAB receptor agonist used clinically as a muscle relaxant.

    Phaclofen: Another GABAB receptor antagonist with a different chemical structure.

    Saclofen: A competitive antagonist of GABAB receptors.

Uniqueness of CGP 62349

CGP 62349 is unique due to its high selectivity and potency as a GABAB receptor antagonist. Unlike other antagonists, it has been shown to have a distinct binding profile and pharmacological effects, making it a valuable tool in research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

187608-26-0

Molecular Formula

C21H28NO6P

Molecular Weight

421.4 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid

InChI

InChI=1S/C21H28NO6P/c1-15(17-5-4-6-18(11-17)21(24)25)22(2)12-19(23)14-29(26,27)13-16-7-9-20(28-3)10-8-16/h4-11,15,19,23H,12-14H2,1-3H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1

InChI Key

AKUSEWDIEMJQBM-BEFAXECRSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)N(C)C[C@@H](CP(=O)(CC2=CC=C(C=C2)OC)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((3-1-(R)-((4-methoxyphenyl-methyl)hydroxyphosphinyl)-2-(S)-hydroxypropyl)aminoethyl)benzoic acid
CGP 62349
CGP-62349

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 2
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 3
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 4
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 5
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 6
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid

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